molecular formula C7H13N5O3 B609857 (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1673534-73-0

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B609857
CAS No.: 1673534-73-0
M. Wt: 215.213
InChI Key: GBRIVGUQMYWVTC-IMJSIDKUSA-N
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Description

(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound featuring both amide and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the amino and hydroxyethyl groups. The final step involves the formation of the amide bond.

    Oxadiazole Ring Formation: This can be achieved through the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of Amino and Hydroxyethyl Groups: This step may involve the use of protecting groups to ensure selective reactions. Common reagents include amino acids or their derivatives.

    Amide Bond Formation: The final step involves coupling the oxadiazole derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, NaOCl

    Reducing Agents: H2/Pd-C, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted amides or oxadiazoles

Scientific Research Applications

Chemistry

In organic synthesis, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-3-(3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks the stereochemistry at the hydroxyethyl group.

    3-amino-3-(3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks stereochemistry at both the amino and hydroxyethyl groups.

    3-amino-3-(3-(1-aminoethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks the hydroxy group.

Uniqueness

(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyethyl groups provides multiple sites for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIVGUQMYWVTC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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